molecular formula C6H10 B1595754 Hexa-1,3-diene CAS No. 42296-74-2

Hexa-1,3-diene

Cat. No. B1595754
CAS RN: 42296-74-2
M. Wt: 82.14 g/mol
InChI Key: AHAREKHAZNPPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadiene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air.

Scientific Research Applications

Liquid-Phase Selective Hydrogenation

Hexa-1,3-diene is used in liquid-phase selective hydrogenation on alumina-supported palladium catalysts. The effects of tin or silver addition on this process were studied, showing that all catalysts maintain a near 100% global selectivity. In the case of hexa-1,3-diene, these high selectivity values persist even at total conversion (Sales, Mendes, & Bozon-Verduraz, 2000).

Diels–Alder Reactions

Hexa-1,3-diene is involved in Diels–Alder reactions. Studies have shown its reactivity with various dienes at room temperature, leading to the formation of 1:1 and 1:2 adducts (Barlow, Haszeldine, & Hubbard, 1971).

Thermal Unimolecular Isomerisation

Research on cis-hexa-1,3-diene has demonstrated its capability to isomerize in the gas phase to yield cis,trans-hexa-2,4-diene as the major product. This reaction follows a first-order homogeneous process and is considered truly unimolecular (Frey & Pope, 1966).

Use in Rhodium-Catalyzed Conjugated Additions

Hexa-1,3-diene derivatives, such as (3R,4R)-hexa-1,5-diene-3,4-diol, have been used as steering ligands in Rhodium-catalyzed asymmetric conjugated additions. This application shows potential for designing chiral diene ligands (Hu, Zhuang, Cao, & Du, 2009).

Synthesis of Polysubstituted 2,5-Dihydrofurans

1,4-Dilithio-1,3-diene derivatives react with aldehydes to form polysubstituted 2,5-dihydrofurans with high regio- and stereoselectivities. Hexa-2,4-diene-1,6-dialcoholates are proposed as intermediates in this process (Chen et al., 2002).

properties

CAS RN

42296-74-2

Product Name

Hexa-1,3-diene

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

IUPAC Name

hexa-1,3-diene

InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3,5-6H,1,4H2,2H3

InChI Key

AHAREKHAZNPPMI-UHFFFAOYSA-N

SMILES

CCC=CC=C

Canonical SMILES

CCC=CC=C

physical_description

Hexadiene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air.

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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